3,3-Dichloro-1,1,1-trifluoroacetone hydrate
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Overview
Description
3,3-Dichloro-1,1,1-trifluoroacetone hydrate is a chemical compound with the molecular formula C3H3Cl2F3O2. It is a hydrate form of 3,3-Dichloro-1,1,1-trifluoroacetone, which is known for its unique chemical properties and applications in various fields of research and industry .
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate .
Mode of Action
It is known to be less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself .
Biochemical Pathways
It is used as a reagent to synthesize panomifene, an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate typically involves the reaction of 3,3-Dichloro-1,1,1-trifluoroacetone with water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate form. The reaction can be represented as follows:
C3H3Cl2F3O+H2O→C3H3Cl2F3O2
The reaction is usually conducted at room temperature and may require a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often subjected to purification steps such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-1,1,1-trifluoroacetone hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3,3-Dichloro-1,1,1-trifluoroacetone hydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloro-1,1,1-trifluoroacetone
- 1,1-Dichloro-3,3,3-trifluoroacetone
- 1,1-Dibromo-3,3,3-trifluoroacetone
Uniqueness
3,3-Dichloro-1,1,1-trifluoroacetone hydrate is unique due to its hydrate form, which imparts different physical and chemical properties compared to its anhydrous counterpart. The presence of water molecules in the hydrate form can influence its reactivity, solubility, and stability, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEKWOQVHQYTNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381236 |
Source
|
Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049731-87-4 |
Source
|
Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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